molecular formula C8H10ClF2N B6176601 [(2,3-difluorophenyl)methyl](methyl)amine hydrochloride CAS No. 2551116-54-0

[(2,3-difluorophenyl)methyl](methyl)amine hydrochloride

Cat. No.: B6176601
CAS No.: 2551116-54-0
M. Wt: 193.6
InChI Key:
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Description

(2,3-difluorophenyl)methylamine hydrochloride is a chemical compound with the molecular formula C8H10ClF2N It is a hydrochloride salt form of (2,3-difluorophenyl)methylamine, which is characterized by the presence of two fluorine atoms on the phenyl ring and a methyl group attached to the amine nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,3-difluorophenyl)methylamine hydrochloride typically involves the reaction of 2,3-difluorobenzyl chloride with methylamine. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of (2,3-difluorophenyl)methylamine hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The final product is purified through recrystallization or other suitable purification techniques.

Chemical Reactions Analysis

Types of Reactions

(2,3-difluorophenyl)methylamine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the compound into its amine form.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.

Major Products Formed

    Oxidation: N-oxide derivatives.

    Reduction: Primary amine.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

(2,3-difluorophenyl)methylamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2,3-difluorophenyl)methylamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of fluorine atoms enhances its binding affinity and selectivity, making it a valuable tool in biochemical studies. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (2,4-difluorophenyl)methylamine hydrochloride
  • (3,4-difluorophenyl)methylamine hydrochloride
  • (2,3-dichlorophenyl)methylamine hydrochloride

Uniqueness

(2,3-difluorophenyl)methylamine hydrochloride is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which influences its chemical reactivity and biological activity. This positional isomerism can lead to differences in binding affinity, selectivity, and overall efficacy in various applications.

Properties

CAS No.

2551116-54-0

Molecular Formula

C8H10ClF2N

Molecular Weight

193.6

Purity

95

Origin of Product

United States

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